molecular formula C13H16FN3O B14911306 3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile

3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile

Katalognummer: B14911306
Molekulargewicht: 249.28 g/mol
InChI-Schlüssel: JPWMPKOAQAPVHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H16FN3O It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 1-(2-hydroxyethyl)piperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target, but generally, the compound can influence signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-4-(piperazin-1-yl)benzonitrile
  • 3- [4- (2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
  • 4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Uniqueness

3-Fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C13H16FN3O

Molekulargewicht

249.28 g/mol

IUPAC-Name

3-fluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C13H16FN3O/c14-12-9-11(10-15)1-2-13(12)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8H2

InChI-Schlüssel

JPWMPKOAQAPVHQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.